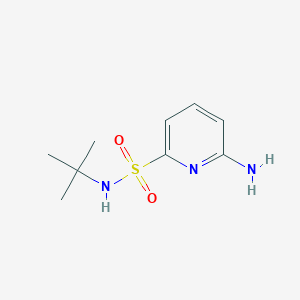
6-Amino-N-(tert-butyl)pyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-N-(tert-butyl)pyridine-2-sulfonamide is a chemical compound characterized by its unique structure, which includes an amino group, a tert-butyl group, and a pyridine sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N-(tert-butyl)pyridine-2-sulfonamide typically involves multiple steps, starting with the preparation of pyridine-2-sulfonic acid. The amino group is then introduced through a nucleophilic substitution reaction, and the tert-butyl group is added using tert-butylating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-N-(tert-butyl)pyridine-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-Amino-N-(tert-butyl)pyridine-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 6-Amino-N-(tert-butyl)pyridine-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Amino-N-(methyl)pyridine-2-sulfonamide
6-Amino-N-(ethyl)pyridine-2-sulfonamide
6-Amino-N-(propyl)pyridine-2-sulfonamide
Uniqueness: 6-Amino-N-(tert-butyl)pyridine-2-sulfonamide stands out due to the presence of the bulky tert-butyl group, which influences its reactivity and stability compared to its methyl, ethyl, and propyl analogs. This unique structural feature can lead to different biological activities and industrial applications.
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-amino-N-tert-butylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)12-15(13,14)8-6-4-5-7(10)11-8/h4-6,12H,1-3H3,(H2,10,11) |
InChI Key |
YBAVFAQMEFBPAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















